molecular formula C15H25BrCl2N2O3 B4625461 N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

Cat. No.: B4625461
M. Wt: 432.2 g/mol
InChI Key: SUKCGNJBECDGJS-UHFFFAOYSA-N
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Description

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a complex organic compound that belongs to the class of substituted phenethylamines This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with a morpholine ring and an ethanamine chain

Properties

IUPAC Name

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O3.2ClH/c1-19-14-10-12(9-13(16)15(14)20-2)11-17-3-4-18-5-7-21-8-6-18;;/h9-10,17H,3-8,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKCGNJBECDGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride typically involves multiple steps. One common method starts with the bromination of 4,5-dimethoxybenzaldehyde to obtain 3-bromo-4,5-dimethoxybenzaldehyde. This intermediate is then subjected to a reductive amination reaction with 2-morpholin-4-ylethanamine under acidic conditions to form the desired product. The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Advanced purification techniques such as recrystallization and chromatography are often employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain neurotransmitter receptors, particularly those involved in the serotonin and dopamine pathways. This modulation can lead to various physiological effects, including changes in mood, perception, and cognition.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Similar structure but with an iodine atom instead of bromine.

    4-Bromo-3,5-dimethoxyamphetamine: Similar structure but with an amphetamine backbone.

    3,4-Dimethoxyphenethylamine: Lacks the bromine and morpholine groups.

Uniqueness

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is unique due to the presence of both the bromine atom and the morpholine ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

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